6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCWQRLMSLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with a brominated methylsulfanyl derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Nucleophiles like amines or thiols; reaction temperature around 50-100°C.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinazolinone.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enable various substitution reactions, making it a versatile intermediate in organic synthesis .
This compound has been studied extensively for its potential biological activities:
- Antimicrobial Properties: Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) .
- Anticancer Activity: The compound has shown promise as an anticancer agent. In preclinical studies, it exhibited cytotoxic activity against cancer cell lines, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the quinazolinone scaffold for enhancing potency .
Medicinal Chemistry
The compound's potential as an enzyme inhibitor has been investigated, particularly in inhibiting kinases involved in cancer signaling pathways. Its mechanism of action likely involves binding to ATP-binding sites on kinases, thereby disrupting phosphorylation processes critical for cancer cell proliferation .
Data Tables
Table 1: Antimicrobial Activity of this compound
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 0.98 |
| This compound | E. coli ATCC 25922 | 1.50 |
Table 2: Anticancer Activity Comparison
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The results indicated that it was effective against both gram-positive and gram-negative bacteria, with notable potency against MRSA strains .
Case Study 2: Anticancer Mechanism Exploration
In another study focusing on anticancer properties, molecular docking simulations were performed to evaluate binding affinities to EGFR (Epidermal Growth Factor Receptor). The results suggested that modifications to the quinazolinone scaffold could enhance binding interactions and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfanyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. For instance, in the case of kinase inhibition, the compound may bind to the ATP-binding site, preventing the phosphorylation of substrates and thereby inhibiting the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinazolinones are highly dependent on substituents at positions 2, 3, and 5. Below is a comparative analysis of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one with structurally related compounds:
Physicochemical Properties
- Solubility : Bromine and sulfur atoms reduce aqueous solubility, necessitating formulation strategies for drug development .
Biological Activity
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of this compound typically involves the condensation of appropriate precursors such as 5-bromoanthranilic acid and various substituted anilines. The structural characterization is usually confirmed through techniques like IR spectroscopy, NMR, and mass spectrometry .
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of quinazolinone derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives of quinazolinones exhibited varying degrees of inhibition against these pathogens, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 0.98 |
| This compound | E. coli ATCC 25922 | 1.50 |
| Other derivatives | MRSA | Varies |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Quinazolinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. For instance, certain derivatives demonstrated a marked reduction in TNF-α secretion in human cell lines treated with lipopolysaccharide (LPS) .
Anticancer Activity
The anticancer properties of quinazolinones are particularly noteworthy. Research indicates that these compounds can suppress the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 15.0 |
| Other derivatives | MCF-7 | 12.5 |
| Other derivatives | HeLa | 20.0 |
Case Studies
- Antiviral Activity : A study evaluated a series of quinazolinone derivatives for antiviral activity against several viruses including Herpes simplex virus and HIV. Some compounds showed promising results with effective inhibition at low concentrations .
- Cytotoxicity Studies : Research has demonstrated that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative exhibited an IC50 value significantly lower than that observed for standard chemotherapeutics like Erlotinib .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of 2-amino-N-substituted benzamides with aldehydes or ketones under acidic or microwave-assisted conditions. For example, brominated intermediates (e.g., 2-amino-5-bromo-N-benzylbenzamide) can react with methylsulfanyl-substituted aldehydes in dimethyl sulfoxide (DMSO) at 100°C under microwave irradiation . Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and purified via flash column chromatography (20–30% ethyl acetate in hexane). Structural confirmation employs -NMR, -NMR, and IR spectroscopy to verify substituent positions and functional groups .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm and C–S vibrations (600–700 cm) .
- NMR : -NMR confirms aromatic protons (δ 7.0–8.5 ppm) and methylsulfanyl (CHS–) protons (δ 2.5–3.0 ppm). -NMR distinguishes the quinazolinone carbonyl (δ 160–170 ppm) and brominated aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and bromine isotope patterns .
Q. How does solvent choice impact the solubility and reactivity of this compound in synthetic protocols?
- Methodological Answer : Polar aprotic solvents like DMSO enhance solubility of brominated intermediates and facilitate cyclization via microwave heating. For purification, ethyl acetate/hexane mixtures optimize separation in column chromatography. Hydrochloric acid (0.1 M) is used in spectrophotometric quantification (λ = 254 nm) to maintain protonation of the quinazolinone core .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dinitro derivatives during bromination or functionalization?
- Methodological Answer : Mathematical modeling (e.g., response surface methodology) identifies optimal temperature, time, and stoichiometry. For nitration analogs, temperatures >40°C increase dinitro byproduct formation, while 4.5 hours at 40°C maximizes mono-substitution . For bromination, controlled addition of N-bromosuccinimide (NBS) in dichloromethane at 0°C minimizes overhalogenation .
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the dihydroquinazolinone scaffold. Key steps include:
Q. How can computational modeling predict the binding affinity of this compound to biological targets like tankyrase?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with the nicotinamide-binding site of tankyrase. The 3,4-dihydroquinazolin-4-one scaffold is aligned with co-crystallized inhibitors (PDB: 4L8Y), and binding energy (ΔG) is calculated using MM/GBSA. Substituent effects (e.g., bromine’s steric bulk) are evaluated via free-energy perturbation (FEP) .
Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Validation : Cross-check NMR chemical shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G**).
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility influencing spectral splitting.
- Crystallographic Cross-Verification : Compare experimental X-ray bond lengths/angles with computational geometry .
Methodological Notes
- Synthesis Optimization : Prioritize DOE (Design of Experiments) over one-variable-at-a-time approaches .
- Data Contradictions : Re-examine purification steps (e.g., column chromatography) if MS/NMR data conflict, as impurities may mimic target signals .
- Software Tools : Use SHELX for crystallography , Gaussian for DFT, and PyMOL for visualizing protein-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
